2-(2,3-Dichlorophenoxy)propanehydrazide
Overview
Description
2-(2,3-Dichlorophenoxy)propanehydrazide is an organic compound with the molecular formula C9H10Cl2N2O2. This compound is characterized by the presence of two chlorine atoms attached to a phenoxy group, which is further connected to a propanehydrazide moiety. It is primarily used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenoxy)propanehydrazide typically involves the reaction of 2,3-dichlorophenol with 2-bromopropanehydrazide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method enhances the efficiency and yield of the compound while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenoxy)propanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of dichlorophenoxypropanehydrazide oxides.
Reduction: Formation of reduced dichlorophenoxypropanehydrazide derivatives.
Substitution: Formation of substituted phenoxypropanehydrazide compounds.
Scientific Research Applications
2-(2,3-Dichlorophenoxy)propanehydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an antitumor agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenoxy)propanehydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)propanehydrazide
- 2-(3,4-Dichlorophenoxy)propanehydrazide
- 2-(2,5-Dichlorophenoxy)propanehydrazide
Uniqueness
2-(2,3-Dichlorophenoxy)propanehydrazide is unique due to the specific positioning of the chlorine atoms on the phenoxy group. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The unique structural arrangement allows for specific interactions with molecular targets, leading to its varied applications in research and industry.
Properties
IUPAC Name |
2-(2,3-dichlorophenoxy)propanehydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-7-4-2-3-6(10)8(7)11/h2-5H,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDOUNVQNATQSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=C(C(=CC=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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